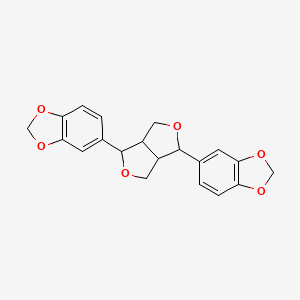
Sesamin
Overview
Description
Sesamin is a lignan isolated from the bark of Fagara plants and from sesame oil . It has been used as a dietary fat-reduction supplement . Its major metabolite is enterolactone, which has an elimination half-life of less than 6 hours . This compound appears to inhibit vitamin E metabolism, causing a relative increase in circulating levels of γ-tocopherol and γ-tocotrienol .
Synthesis Analysis
This compound has been shown to promote chondroitin sulfate proteoglycan synthesis in normal human chondrocytes . It upregulates the expression of all the CSPGs synthesis genes .
Molecular Structure Analysis
This compound has a molecular formula of C20H18O6 . Its molecular weight is 354.35 g/mol . Using molecular docking and molecular dynamics (MD) simulation techniques, this compound has been identified as a promising compound potentially able to interact with exo-1,3-β-glucanase .
Chemical Reactions Analysis
This compound has been reported to have effects on physiological and pathological angiogenesis . It can increase the activities of antioxidant enzymes and reduce the production of reactive oxygen species and malondialdehyde .
Physical And Chemical Properties Analysis
This compound is a fat-soluble lignan . It should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .
Scientific Research Applications
Antioxidant and Hepatoprotective Effects
Sesamin has been shown to protect against oxidative DNA damage and apoptosis in the liver caused by nickel, suggesting its potent antioxidant properties. It inhibits reactive oxygen species production, enhances antioxidant enzyme activities, and modulates apoptotic signaling pathways, thus preventing liver injury (Liu et al., 2013).
Anti-Cancer Properties
This compound exhibits anti-cancer effects through its influence on cell proliferation, apoptosis, inflammation, metastasis, and angiogenesis. It affects various molecular pathways, including NF-κB, STAT3, JNK, and ERK1/2, demonstrating its potential as an adjuvant therapeutic agent in cancer treatment (Majdalawieh et al., 2017).
Metabolism of this compound
This compound is metabolized in the liver, producing compounds with strong radical scavenging activities. These metabolites are suggested to be responsible for this compound's protective effects against oxidative damage (Nakai et al., 2003).
Impact on Cholesterol and Lipid Metabolism
This compound has been found to lower serum and liver cholesterol levels by inhibiting cholesterol absorption and synthesis. It modulates the activity of enzymes involved in cholesterol metabolism, highlighting its potential as a natural hypocholesterolemic agent (Hirose et al., 1991).
Cardiovascular Health
This compound has been shown to exert protective effects against cardiac remodeling through the Sirt3/ROS pathway, improving cardiac function and preventing the development of cardiac hypertrophy (Fan et al., 2017).
Exercise Capacity and Mitochondrial Function
This compound prevents the decline in exercise capacity and impairment of skeletal muscle mitochondrial function in diabetic mice, suggesting its role in managing diabetes-related complications (Takada et al., 2015).
Metabolic Enzyme Regulation
This compound ingestion regulates the transcription levels of hepatic metabolizing enzymes for alcohol and lipids, indicating its influence on liver metabolism and its potential in managing alcohol-related liver diseases (Kiso et al., 2005).
Anti-Inflammatory and Anti-Proliferative Effects
This compound inhibits lipopolysaccharide-induced proliferation and invasion in prostate cancer cells through the p38-MAPK and NF-κB signaling pathways, showcasing its anti-inflammatory and anti-proliferative capabilities (Xu et al., 2015).
Osteoblast Differentiation
This compound promotes osteoblast differentiation of human mesenchymal stem cells, suggesting its potential benefits in bone health and as a food supplement for promoting osteogenesis (Wanachewin et al., 2015).
Hyperlipidemia and Cardiovascular Risk Factors
This compound's effects on fatty acid and cholesterol metabolism, as well as its ability to regulate macrophage cholesterol homeostasis, underscore its potential in managing hyperlipidemia and reducing cardiovascular disease risk (Majdalawieh et al., 2020).
Mechanism of Action
Target of Action
Sesamin, a lignan derived from sesame seeds, primarily targets two enzymes: delta-5-desaturase (Δ5-desaturase) and Tocopherol-ω-hydroxylation . Δ5-desaturase is a rate-limiting enzyme in fatty acid metabolism . Tocopherol-ω-hydroxylation is the rate-limiting step in the metabolism of Vitamin E .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits Δ5-desaturase, which results in lower levels of both eicosapentaenoic acid (EPA) and arachidonic acid . This mechanism is relevant following oral ingestion . This compound also inhibits Tocopherol-ω-hydroxylation, causing a relative increase of vitamin E in the body, particularly those of the gamma subset (γ-tocopherol and γ-tocotrienol) .
Biochemical Pathways
This compound affects the fatty acid metabolism and Vitamin E metabolism pathways . By inhibiting Δ5-desaturase, this compound modifies the fatty acid metabolism, leading to lower levels of EPA and arachidonic acid . By inhibiting Tocopherol-ω-hydroxylation, this compound affects the Vitamin E metabolism pathway, causing an increase in circulating levels of γ-tocopherol and γ-tocotrienol .
Pharmacokinetics
The ADME properties of this compound are still under investigation. Some studies suggest that this compound exhibits acceptable adme properties . For instance, this compound showed oral absorption, which is an important criterion for a drug that is intended for mass treatment .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. This compound has been shown to have antioxidant and anti-inflammatory effects . It can reduce inflammation and protect against oxidative stress . Moreover, this compound has been associated with lower blood pressure and improved endothelial function, both of which can help reduce the risk of heart disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other dietary components, such as other antioxidants, may enhance the antioxidant activity of this compound . Additionally, the physiological state of the individual, such as the presence of inflammation or oxidative stress, can influence the effectiveness of this compound .
Future Directions
Sesamin may be employed in future therapeutic regimens to enhance the efficacy of treatment and dampen the adverse effects of synthetic chemical drugs currently used to alleviate immune-related and inflammatory conditions . It has the potential to be employed in the prevention or treatment of diseases with over-angiogenesis, such as cancers .
properties
IUPAC Name |
5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-AFHBHXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030528 | |
| Record name | Sesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
607-80-7, 81602-22-4 | |
| Record name | Sesamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sesamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesamin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081602224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SESAMIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY3S29JVC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SESAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7946O4P76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123 - 124 °C | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sesamin exhibits its biological effects through various mechanisms. It acts as an antagonist of the farnesoid X receptor (FXR, NR1H4), competing with bile acids and synthetic agonists for binding to the ligand-binding domain. [] This interaction leads to reduced expression of several gluconeogenesis-related genes in the liver, potentially contributing to its blood glucose-lowering effects. [] Additionally, this compound downregulates cyclin D1 protein expression in various human tumor cells, including breast cancer cells, by promoting its proteasome degradation. [] This downregulation contributes to this compound's antiproliferative activity. []
ANone: While the provided articles highlight the biological activity and metabolism of this compound, they do not delve into detailed spectroscopic data. For comprehensive structural information, it's recommended to consult databases like PubChem or ChemSpider.
ANone: The provided articles focus on the biological activity and metabolism of this compound, and do not explore its material compatibility or stability under various conditions. Further research is needed to address these aspects.
A: Docking simulations have been employed to elucidate the stereoselectivity observed in the CYP1A2-dependent monocatecholization of epithis compound, an epimer of this compound. [] This suggests that computational methods can provide valuable insights into the metabolism and potential interactions of this compound and its derivatives.
A: Studies comparing this compound with its epimer, epithis compound, and another sesame lignan, sesamolin, provide insights into their SAR. Sesamolin, with its additional methylene dioxy bridge, exhibits a more potent effect on hepatic fatty acid oxidation than this compound. [] This difference in activity might be attributed to their different bioavailabilities, with sesamolin accumulating at higher levels in serum and liver compared to this compound. []
A: Research indicates that this compound can be extracted from sesame oil using a 90% ethanol solution with the assistance of ultrasound. [] This method, optimized through orthogonal experiments, resulted in a this compound extraction rate of (3.942 ± 0.085) mg/g under optimal conditions. [] To enhance its delivery and potentially improve its bioavailability, this compound has been successfully encapsulated using the coacervation method. [] This encapsulation technique holds promise for the practical application of this compound. []
ANone: The provided research articles predominantly focus on the biological effects of this compound and do not offer detailed information about SHE regulations, compliance, risk minimization, or responsible practices related to its production or use. Consult relevant regulatory agencies and guidelines for comprehensive information on these aspects.
A: Studies utilizing radiolabeled [¹⁴C]this compound in rats revealed rapid absorption following oral administration, with peak plasma radioactivity observed at 1 hour and a terminal half-life of 4.7 hours. [] Excretion occurred primarily through bile (66.3 ± 8.4%) and urine (27.8 ± 10.2%) in bile duct-cannulated rats. [] Quantitative whole-body autoradiography demonstrated widespread tissue distribution, with particularly high concentrations in the liver and kidney. [] Notably, this compound was primarily present in its conjugated metabolite forms within tissues. []
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models.
- Antiproliferative activity: this compound inhibited the growth of human breast cancer cell lines (MCF-7), inducing G1 phase cell cycle arrest and downregulating cyclin D1 protein expression. [] Similar effects were observed in other human tumor cell lines, including lung cancer, melanoma, and osteosarcoma cells. []
- Anticancer effects: In human lymphoid leukemia Molt 4B cells, this compound induced apoptosis, characterized by morphological changes like apoptotic bodies and DNA fragmentation. []
- Anti-inflammatory effects: this compound reduced immunoglobulin E-induced histamine release from rat peritoneal mast cells by modulating intracellular calcium levels. [] In human mast cells, it attenuated the production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. []
- Anticancer activity: Dietary this compound (0.2%) significantly reduced the cumulative number of palpable mammary tumors in a 7,12-dimethylbenz[a]anthracene (DMBA)-induced rat mammary carcinogenesis model. []
- Anti-inflammatory effects: Oral administration of this compound inhibited passive cutaneous anaphylaxis in rats. []
- Metabolic effects: this compound supplementation (0.5%) in a high-fat and high-fructose diet-fed mouse model of nonalcoholic steatohepatitis (NASH) resulted in reduced body weight, fat tissue weight, and serum metabolic parameters. [] It also improved insulin resistance, mitigated hepatic steatosis and inflammation, and modulated the hepatic endoplasmic reticulum stress-IRE1/XBP1 pathway. []
- Cardioprotective effects: this compound pre-treatment protected against myocardial ischemia-reperfusion injury in rats, evidenced by reduced serum cardiac troponin I and lactate dehydrogenase levels. [] It also enhanced antioxidant capacity, increased nitric oxide levels in serum and myocardial tissues, and activated the Akt/eNOS signaling pathway, ultimately suppressing cardiac myocyte apoptosis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
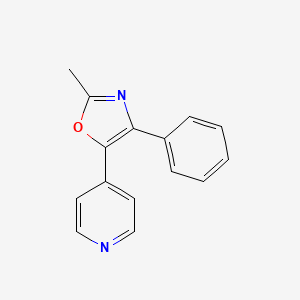
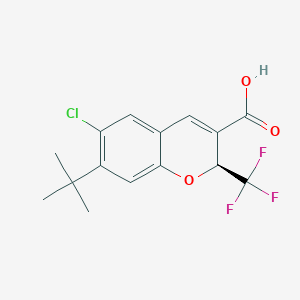
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)

![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)
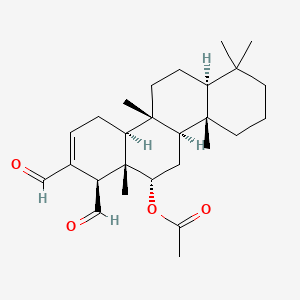
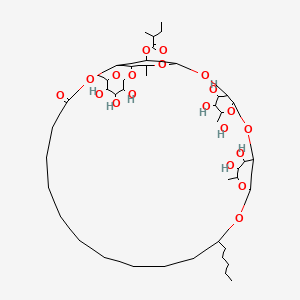

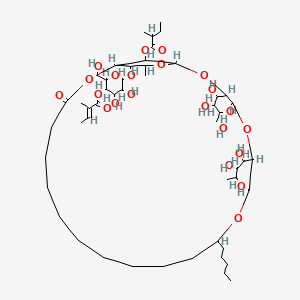
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)